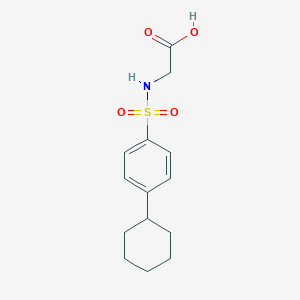

![molecular formula C19H15ClN2O3S B498618 N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-60-9](/img/structure/B498618.png)

N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a derivative of indole, a class of heterocyclic compounds that exhibit a variety of pharmacological actions . Indole and its derivatives have been gaining interest due to their physiological activity, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Synthesis Analysis

Indole derivatives are synthesized using a variety of techniques . In one study, new sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole is often referred to as 1H-benzo[b]pyrrole .Chemical Reactions Analysis

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Physical And Chemical Properties Analysis

Indole, the parent compound of “N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide”, is a colorless crystalline solid with a melting point of around 52 °C and a boiling point of around 253 °C .Mecanismo De Acción

Sulfonamides, such as “N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide”, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Safety and Hazards

Direcciones Futuras

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The goal of ongoing research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3S/c1-2-22-16-10-11-17(14-4-3-5-15(18(14)16)19(22)23)26(24,25)21-13-8-6-12(20)7-9-13/h3-11,21H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUXXCJEGRGPRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)Cl)C=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-bromophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetraazole](/img/structure/B498535.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498539.png)

![3,3-dimethyl-1-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-butanone](/img/structure/B498540.png)

![2-[(5-Pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]propanoic acid](/img/structure/B498542.png)

![1-{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B498543.png)

![N-[2-methyl-5-({2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)phenyl]benzamide](/img/structure/B498546.png)

![2-{[4-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B498552.png)

![N-(2-chlorobenzyl)-N-[4-(dimethylamino)benzyl]amine](/img/structure/B498553.png)

![N-tert-butyl-2-(4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B498556.png)

![N-tert-butyl-2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide](/img/structure/B498558.png)